ONO-7579

Description

pan-tyrosine receptor kinase (TRK) inhibitor with antiproliferative effects against solid tumors harboring TRK rearrangements

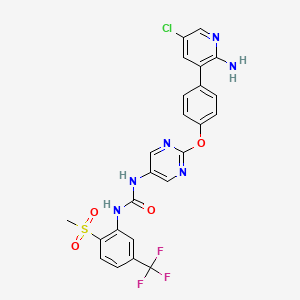

Structure

3D Structure

Properties

CAS No. |

1622212-25-2 |

|---|---|

Molecular Formula |

C24H18ClF3N6O4S |

Molecular Weight |

579.0 g/mol |

IUPAC Name |

1-[2-[4-(2-amino-5-chloro-3-pyridinyl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35) |

InChI Key |

GYPOVJZOMXEUDO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

ONO-7579: A Technical Guide on its Mechanism of Action in NTRK Fusion Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide array of solid tumors. These fusions lead to the constitutive activation of TRK kinase signaling pathways, promoting cell proliferation, survival, and metastasis. ONO-7579 is a novel, orally bioavailable, and selective pan-TRK inhibitor designed to target tumors harboring NTRK fusions.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in NTRK fusion cancers, summarizing key preclinical data and outlining detailed experimental protocols for its evaluation. While specific in vitro potency and comprehensive kinase selectivity data for this compound are not publicly available, this guide consolidates the existing knowledge to support further research and development in the field of TRK-targeted therapies.

Introduction to NTRK Fusions and this compound

The NTRK gene family, comprising NTRK1, NTRK2, and NTRK3, encodes for the tropomyosin receptor kinases TRKA, TRKB, and TRKC, respectively. These receptors play a crucial role in the development and function of the nervous system. In cancer, chromosomal rearrangements can lead to the fusion of the 3' end of an NTRK gene with the 5' end of a partner gene. The resulting chimeric protein contains the intact kinase domain of the TRK receptor, leading to ligand-independent dimerization and constitutive activation of downstream signaling pathways.

This compound is a small molecule inhibitor that acts as a selective, pan-TRK inhibitor, targeting TRKA, TRKB, and TRKC.[1][4] Its therapeutic potential lies in its ability to inhibit the aberrant signaling cascade initiated by NTRK fusion proteins, thereby inducing apoptosis and inhibiting the growth of cancer cells dependent on this pathway.[1]

Mechanism of Action of this compound

This compound exerts its antitumor effects by directly inhibiting the kinase activity of TRK fusion proteins. By binding to the ATP-binding pocket of the TRK kinase domain, this compound prevents the autophosphorylation and subsequent activation of the receptor. This blockade of the initial signaling event leads to the downregulation of key downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and invasion.

Preclinical studies have demonstrated that this compound effectively abrogates TRK phosphorylation. In gallbladder cancer cell lines, this compound was shown to inhibit brain-derived neurotrophic factor (BDNF)-induced TRKB phosphorylation.[5] This inhibition of the upstream kinase leads to a reduction in the phosphorylation of downstream effectors such as MEK and AKT.[5] Consequently, this compound has been shown to suppress proliferation and inhibit migration and invasion in cancer cells harboring wild-type KRAS.[5]

Signaling Pathway Diagram

References

- 1. Facebook [cancer.gov]

- 2. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

ONO-7579: A Technical Guide to a Pan-Tropomyosin Receptor Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-7579 is a potent and selective, orally bioavailable small molecule inhibitor of the tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases. By targeting TRKA, TRKB, and TRKC, this compound disrupts key signaling pathways implicated in the proliferation, survival, and migration of cancer cells harboring activating NTRK gene fusions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for this compound, intended to support ongoing research and development efforts in oncology.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with the IUPAC name 1-[2-[4-(2-amino-5-chloro-3-pyridinyl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea.[1] Its chemical structure is depicted in Figure 1.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[2-[4-(2-amino-5-chloro-3-pyridinyl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea | [1] |

| Molecular Formula | C₂₄H₁₈ClF₃N₆O₄S | [1] |

| Molecular Weight | 578.95 g/mol | |

| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N | [1] |

| XLogP3 | 5.3 | |

| Topological Polar Surface Area | 158 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 9 | |

| Rotatable Bond Count | 7 | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathways

This compound is a pan-TRK inhibitor, meaning it targets and inhibits the kinase activity of all three members of the TRK family: TRKA, TRKB, and TRKC.[2] These receptor tyrosine kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, they play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce chimeric proteins with constitutively active kinase domains. These oncogenic fusion proteins drive tumor growth and survival in a variety of cancer types.

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways inhibited by this compound include the Ras-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.

The inhibition of these pathways by this compound is depicted in the following signaling pathway diagram:

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibition of TRK signaling in preclinical models. A key study evaluating its activity in the KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion, showed a concentration-dependent inhibition of phosphorylated TRKA. The half-maximal effective concentration (EC₅₀) for the inhibition of pTRKA was determined to be 17.6 ng/g.[1]

While specific IC₅₀ or Kᵢ values from in vitro kinase assays for each of the TRK isoforms are not publicly available, the potent cellular activity suggests high affinity and inhibitory capacity.

Further studies have indicated that this compound suppresses the proliferation of gallbladder cancer cells in a dose-dependent manner.[3]

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | Target | Parameter | Value | Reference |

| Cellular Phosphorylation | KM12 (Colorectal) | pTRKA | EC₅₀ | 17.6 ng/g | [1] |

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have been conducted to characterize the absorption, distribution, metabolism, and excretion of this compound. While detailed quantitative data from these studies are limited in the public literature, a pharmacokinetic/pharmacodynamic (PK/PD) modeling approach was employed using data from a murine xenograft model with the KM12 cell line.[1] This modeling indicated that plasma concentrations of this compound could be described by a one-compartment model with oral administration.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on the available literature, the following outlines the general methodologies likely employed.

In Vitro Kinase Assay (General Protocol)

To determine the direct inhibitory activity of this compound against TRKA, TRKB, and TRKC, a radiometric or fluorescence-based in vitro kinase assay would be performed.

Cell Viability (MTS) Assay (General Protocol)

To assess the effect of this compound on cancer cell proliferation, a colorimetric assay such as the MTS assay is commonly used.

Western Blotting for TRK Phosphorylation (General Protocol)

To confirm the inhibition of TRK signaling in a cellular context, western blotting for the phosphorylated forms of TRK and downstream effectors is performed.

Conclusion

This compound is a promising pan-TRK inhibitor with demonstrated preclinical activity against cancer cells driven by NTRK fusions. Its mechanism of action, involving the potent inhibition of TRKA, TRKB, and TRKC and the subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its clinical development. Further publication of detailed preclinical and clinical data will be crucial for fully elucidating its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug developers working with this compound and other molecules in this class.

References

ONO-7579: A Pan-TRK Inhibitor for Solid Tumors - A Technical Guide

Introduction

ONO-7579 is an orally bioavailable, selective pan-Tropomyosin receptor kinase (TRK) inhibitor developed for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[1][2][3] NTRK fusions are oncogenic drivers in a wide range of adult and pediatric cancers, leading to constitutively active TRK fusion proteins that promote tumor cell growth, proliferation, and survival. This compound is designed to inhibit the kinase activity of all three TRK proteins (TRKA, TRKB, and TRKC), thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells dependent on this signaling cascade.[2] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound.

Mechanism of Action

The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Under normal physiological conditions, these receptors are activated by neurotrophins, playing a crucial role in the development and function of the nervous system. In cancer, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene, resulting in the expression of a chimeric TRK fusion protein. This fusion leads to ligand-independent dimerization and constitutive activation of the TRK kinase domain, driving oncogenesis through downstream signaling pathways such as the MAPK/ERK, PI3K/AKT, and PLCγ pathways.

This compound specifically targets and binds to the ATP-binding pocket of the TRK kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[2] This inhibition of TRK signaling leads to the induction of apoptosis and a reduction in cell proliferation in tumors that are dependent on NTRK fusion proteins for their growth and survival.[2]

Preclinical Data

In Vitro Activity

Gallbladder Cancer Cell Lines

This compound has demonstrated significant anti-tumor activity in preclinical models of gallbladder cancer. In a study by Kawamoto et al., the effects of this compound were evaluated in two human gallbladder cancer cell lines: TYGBK-1 (wild-type KRAS) and NOZ (mutant KRAS).

-

Proliferation: this compound suppressed the proliferation of TYGBK-1 cells in a dose-dependent manner. However, it did not show a significant anti-proliferative effect on NOZ cells, suggesting that the presence of a KRAS mutation may confer resistance to TRK inhibition in this context.

-

Migration and Invasion: this compound significantly inhibited the migration and invasion of both TYGBK-1 and NOZ cell lines. This indicates that even in the presence of a KRAS mutation, this compound can still impact the metastatic potential of gallbladder cancer cells.

-

VEGF Expression: Under hypoxic conditions, which mimic the tumor microenvironment, this compound reduced the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) in a dose-dependent manner in both cell lines.[1] This suggests that this compound may have anti-angiogenic effects.

| Cell Line | KRAS Status | Effect of this compound on Proliferation | Effect of this compound on Migration/Invasion |

| TYGBK-1 | Wild-Type | Suppressed | Inhibited |

| NOZ | Mutant | No significant effect | Inhibited |

Table 1. In Vitro Activity of this compound in Gallbladder Cancer Cell Lines.

In Vivo Activity

Colorectal Cancer Xenograft Model

The in vivo efficacy of this compound was evaluated in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.[4]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: A study by Iida et al. established a clear relationship between the tumor concentration of this compound, the inhibition of phosphorylated TRKA (pTRKA), and the anti-tumor effect.[4]

-

pTRKA Inhibition: The concentration of this compound in the tumor that resulted in 50% inhibition of pTRKA (EC50) was determined to be 17.6 ng/g.[4][5]

-

Tumor Growth Inhibition: The study revealed a "switch-like" relationship between pTRKA inhibition and tumor growth. A sharp increase in the anti-tumor effect was observed when pTRKA inhibition exceeded 60%, and tumor regression required a pTRKA inhibition rate of over 91.5%.[4] These findings suggest that achieving a high level of target engagement is crucial for the therapeutic efficacy of this compound.

| Animal Model | Cell Line | NTRK Fusion | Dosing | Key Findings |

| Female BALB/c nude mice | KM12 | TPM3-NTRK1 | 0.06-0.60 mg/kg, once daily | EC50 for pTRKA inhibition: 17.6 ng/g. >91.5% pTRKA inhibition required for tumor regression. |

Table 2. In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model. [4]

Experimental Protocols

Cell Viability Assay (MTS Assay)

The following is a general protocol for assessing cell viability using an MTS assay, which can be adapted for testing the effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Transwell Migration and Invasion Assays

This protocol describes a general method for assessing cell migration and invasion using Transwell inserts.

-

Insert Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane with a basement membrane extract (e.g., Matrigel). For migration assays, the insert is used without coating.

-

Cell Seeding: Resuspend serum-starved cells in a serum-free medium containing the desired concentration of this compound or vehicle control and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).

-

Cell Counting: Count the number of stained cells in multiple fields of view under a microscope.

Western Blotting for pTRK

A general protocol for detecting the phosphorylation of TRK proteins in response to this compound treatment.

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TRK (pTRK). Also, probe for total TRK and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

A Phase 1/2, open-label, multicenter, dose-escalation and expansion study of this compound (NCT03182257) was initiated in patients with advanced solid tumors, including a cohort for patients with NTRK gene fusion-positive tumors.[6] The study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound. However, the trial was terminated for commercial reasons, and as of the date of this guide, no clinical data from this study have been published.

Resistance to TRK Inhibition

Acquired resistance to first-generation TRK inhibitors is a clinical challenge. The most common mechanism of resistance is the development of secondary mutations in the TRK kinase domain, particularly solvent front mutations (e.g., TRKA G595R) and xDFG mutations (e.g., TRKA G667C). As a second-generation pan-TRK inhibitor, this compound is expected to have activity against some of these common resistance mutations.[1] However, at present, there is no publicly available quantitative data to confirm the efficacy of this compound against these specific mutations. Further studies are needed to elucidate the activity profile of this compound in the context of acquired resistance.

Conclusion

This compound is a promising pan-TRK inhibitor with demonstrated preclinical activity in in vitro and in vivo models of NTRK fusion-positive cancers. Its ability to inhibit TRK signaling, suppress cell proliferation and invasion, and induce tumor regression in a xenograft model highlights its potential as a therapeutic agent for this patient population. While the clinical development of this compound has been discontinued, the preclinical data provide valuable insights into the therapeutic potential of targeting the TRK pathway in solid tumors. Further research, particularly on its activity against acquired resistance mutations, would be beneficial to fully understand its potential role in the landscape of TRK-targeted therapies.

References

- 1. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

- 2. Facebook [cancer.gov]

- 3. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]

- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. hra.nhs.uk [hra.nhs.uk]

ONO-7579: A Pan-TRK Inhibitor for Oncogenic-Driven Cancers

An In-depth Technical Guide

Abstract

ONO-7579 is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It targets the neurotrophic tyrosine receptor kinase (NTRK) gene fusions, which are oncogenic drivers in a wide range of solid tumors. By inhibiting the TRK signaling pathway, this compound induces cellular apoptosis and inhibits the growth of tumors harboring these genetic alterations.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, based on publicly available data.

Introduction

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. The fusion of NTRK genes (NTRK1, NTRK2, and NTRK3) with other genes results in the formation of oncogenic fusion proteins that are constitutively active, leading to uncontrolled cell growth and proliferation.[1] These NTRK gene fusions are found in a variety of adult and pediatric solid tumors, making the TRK signaling pathway an attractive target for cancer therapy. This compound was developed as a pan-TRK inhibitor to target these oncogenic drivers.

Mechanism of Action

This compound is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases.[4][5] Upon oral administration, it specifically binds to TRK proteins and fusion proteins containing NTRK sequences.[1][3] This binding action inhibits the interaction between neurotrophins and TRK receptors, thereby preventing TRK activation and autophosphorylation.[1] The inhibition of TRK signaling subsequently blocks downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[2] This ultimately leads to the induction of apoptosis and inhibition of tumor growth in TRK-fusion positive cancers.[1]

Preclinical Development

In Vitro Studies

This compound has demonstrated potent antitumor activity in preclinical in vitro models. Key quantitative data from these studies are summarized in the table below.

| Assay Type | Cell Line | Target | EC50 | Reference |

| Phospho-TRKA Inhibition | KM12 | Phosphorylated TRKA | 17.6 ng/g | [6][7][8] |

Note: Specific IC50 values for this compound against individual TRKA, TRKB, and TRKC kinases from biochemical assays are not publicly available.

In Vivo Studies

The in vivo efficacy of this compound was evaluated in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.

| Animal Model | Cell Line | Dosing | Key Findings | Reference |

| Murine Xenograft | KM12 | 0.06-0.60 mg/kg, QD | This compound exhibited a "switch-like" relationship between the inhibition of phosphorylated TRKA and antitumor effect, with significant tumor reduction at >91.5% pTRKA inhibition.[7] | [7] |

Pharmacokinetics and Pharmacodynamics

A pharmacokinetic/pharmacodynamic (PK/PD) model was developed based on the murine xenograft data. The plasma concentration of this compound was described by an oral one-compartment model.[7] Tumor concentrations of the drug were found to be higher than plasma concentrations.[7] The relationship between tumor this compound concentration and pTRKA inhibition was described by a direct Emax model.[7]

Clinical Development

A Phase 1/2, open-label, multi-center, dose-escalation and expansion study (this compound-01, NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced solid tumors, including those with NTRK gene fusions.[9][10]

The study consisted of two parts:

-

Part A (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or recommended clinical dose (RCD) of this compound.[9]

-

Part B (Expansion): To evaluate the safety and efficacy of this compound at the MTD/RCD in patients with NTRK fusion-positive tumors.[9]

The trial was designed to enroll approximately 30 patients in Part A and up to 35 patients in Part B.[9] However, the study was terminated without progressing to Phase 2.[10] The reasons for the termination have not been publicly disclosed.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

References

- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. m.youtube.com [m.youtube.com]

- 9. medkoo.com [medkoo.com]

- 10. origene.com [origene.com]

ONO-7579: A Technical Overview of a Pan-Trk Inhibitor for Cancer Therapy

For Research, Scientific, and Drug Development Professionals

Abstract

ONO-7579 is an orally bioavailable, potent, and selective pan-Tropomyosin receptor kinase (Trk) inhibitor targeting TrkA, TrkB, and TrkC.[1][2][3] By inhibiting the phosphorylation of these receptor tyrosine kinases, this compound effectively blocks downstream signaling pathways crucial for tumor cell growth, proliferation, and survival.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on TrkA, TrkB, and TrkC signaling, and detailed experimental protocols for its characterization.

Introduction to Trk Signaling and this compound

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are high-affinity receptors for neurotrophins.[5] Their activation leads to the initiation of several key intracellular signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are fundamental in regulating cell survival, proliferation, and differentiation.[4] In various cancers, chromosomal rearrangements can lead to the formation of oncogenic NTRK gene fusions, resulting in constitutively active Trk signaling and uncontrolled tumor growth.[6]

This compound is a small molecule inhibitor designed to target and suppress the activity of all three Trk family members.[1][2][3] Its primary mechanism of action is the inhibition of Trk autophosphorylation, a critical step in the activation of downstream oncogenic signaling.[6][7]

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound has been evaluated in preclinical models, demonstrating its ability to inhibit Trk signaling at nanomolar concentrations.

| Assay Type | Target | Cell Line / Model | Value | Reference |

| In Vivo Efficacy | Phosphorylated TrkA | KM12 Colorectal Cancer Xenograft | EC50: 17.6 ng/g | [8][9] |

Note: As of the latest available data, specific biochemical IC50 values for this compound against purified TrkA, TrkB, and TrkC kinases, and cellular autophosphorylation IC50 values in cell lines are not publicly disclosed in the provided search results. The EC50 value represents the concentration at which 50% of the maximum effect is observed in a tumor model.

Effect on Downstream Signaling Pathways

This compound effectively abrogates the signaling cascades downstream of Trk receptor activation. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[4] Inhibition of these pathways by this compound leads to reduced cell proliferation and induction of apoptosis in Trk-dependent cancer cells.[1] Furthermore, evidence suggests that Trk receptor activation can also lead to the phosphorylation and activation of Phospholipase C-gamma (PLC-γ), initiating another signaling cascade involved in cell growth and proliferation.[10]

Trk Signaling Pathways and this compound Inhibition

References

- 1. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. benchchem.com [benchchem.com]

- 5. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

- 7. page-meeting.org [page-meeting.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]

The role of ONO-7579 in inhibiting tumor cell proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONO-7579 is an orally bioavailable, selective, and potent pan-Tropomyosin receptor kinase (TRK) inhibitor with demonstrated potential in curbing tumor cell proliferation.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on tumor cells, and detailed methodologies for relevant experimental procedures. By targeting the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), this compound disrupts key signaling pathways implicated in cancer cell growth, survival, and invasion.[1]

Mechanism of Action

This compound functions by specifically targeting and binding to TRK proteins, including fusion proteins that arise from neurotrophic tyrosine receptor kinase (NTRK) gene rearrangements.[1] This binding action inhibits the interaction between neurotrophins and their corresponding TRK receptors, thereby preventing TRK activation through autophosphorylation.[1] The blockade of TRK activation leads to the suppression of downstream signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival.[2][3] The ultimate outcome of this inhibition is the induction of apoptosis and a halt in the growth of tumors that are dependent on TRK signaling.[1]

dot

Inhibition of Tumor Cell Proliferation: In Vitro and In Vivo Evidence

Gallbladder Cancer (GBC)

A study investigating the effects of this compound on human gallbladder cancer (GBC) cell lines, TYGBK-1 (KRAS wild-type) and NOZ (KRAS mutant), revealed a significant suppression of cell proliferation in the TYGBK-1 cell line in a dose-dependent manner. This effect was not observed in the NOZ cell line, suggesting that the anti-proliferative efficacy of this compound in GBC may be influenced by KRAS mutation status.[4] Furthermore, this compound was shown to abrogate brain-derived neurotrophic factor (BDNF)-induced phosphorylation of AKT in both cell lines, indicating successful target engagement of the TRKB receptor.[2][5] The treatment also led to a dose-dependent reduction in the expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factors (VEGFs) under hypoxic conditions.[5]

| Cell Line | Cancer Type | KRAS Status | Effect of this compound on Proliferation |

| TYGBK-1 | Gallbladder Cancer | Wild-Type | Dose-dependent inhibition |

| NOZ | Gallbladder Cancer | Mutant | No significant inhibition |

Colorectal Cancer

In a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion, this compound demonstrated significant antitumor activity.[6] A direct correlation was established between the concentration of this compound in the tumor and the inhibition of phosphorylated TRKA (pTRKA). The study identified a "switch-like" relationship, where a pTRKA inhibition rate of over 91.5% was necessary to induce tumor regression.[6]

| Model System | Cancer Type | Genetic Alteration | Key Finding |

| KM12 Xenograft | Colorectal Cancer | TPM3-NTRK1 fusion | EC50 for pTRKA inhibition: 17.6 ng/g (tumor) |

| KM12 Xenograft | Colorectal Cancer | TPM3-NTRK1 fusion | >91.5% pTRKA inhibition required for tumor reduction |

Experimental Protocols

Cell Proliferation Assay (Based on the GBC Study)

dot

-

Cell Culture: Human gallbladder cancer cell lines (TYGBK-1 and NOZ) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: A cell viability reagent, such as Cell Counting Kit-8 (CCK-8), is added to each well.

-

Measurement: After a further incubation period as per the manufacturer's instructions, the absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for TRK Phosphorylation

dot

-

Cell Treatment and Lysis: Cells are treated with this compound with or without stimulation by a TRK ligand (e.g., BDNF for TRKB). Following treatment, cells are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target TRK protein (e.g., anti-p-TRKB), total TRK protein, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is captured using an imaging system.

Murine Xenograft Model (Based on the Colorectal Cancer Study)

-

Cell Line: The KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 fusion, is used.[6]

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are utilized.[7]

-

Tumor Implantation: KM12 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[7]

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered orally once daily at various doses.[6][7]

-

Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as pharmacodynamic studies to measure pTRKA levels.[6]

Clinical Development

A Phase 1/2 clinical trial (NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced solid tumors, with a particular focus on those with NTRK gene fusions.[4][8] The study was designed as a dose-escalation and expansion trial.[4] However, the trial was terminated for commercial reasons and not due to any safety concerns.

Conclusion

This compound is a promising pan-TRK inhibitor that has demonstrated significant anti-proliferative activity in preclinical models of cancers harboring TRK alterations. Its mechanism of action, involving the direct inhibition of TRK phosphorylation and downstream signaling, provides a strong rationale for its therapeutic potential. The data from in vitro and in vivo studies underscore the importance of patient selection based on the presence of NTRK gene fusions to maximize the clinical benefit of this targeted therapy. Further clinical investigation is warranted to fully elucidate the role of this compound in the treatment of TRK-driven malignancies.

References

- 1. Facebook [cancer.gov]

- 2. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]

- 3. Recent developments in receptor tyrosine kinase inhibitors: A promising mainstay in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

- 6. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. page-meeting.org [page-meeting.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of ONO-7579: A Technical Guide on its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7579 is an orally bioavailable, selective pan-Tropomyosin receptor kinase (TRK) inhibitor with demonstrated antineoplastic activity in preclinical studies. This technical guide provides a comprehensive overview of the core preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic/pharmacodynamic relationships. The information is presented to support further research and development of this compound as a potential cancer therapeutic.

This compound targets the neurotrophic tyrosine receptor kinase (NTRK) family of proteins—TRKA, TRKB, and TRKC—which, when constitutively activated through gene fusions or other alterations, act as oncogenic drivers in a variety of solid tumors.[1][2] By inhibiting the interaction between neurotrophins and TRK receptors, this compound blocks downstream signaling pathways, leading to the induction of apoptosis and the suppression of cell growth in tumors harboring TRK alterations.[1][2]

In Vitro Antineoplastic Activity

Preclinical in vitro studies have demonstrated the anti-proliferative and anti-invasive effects of this compound in gallbladder cancer (GBC) cell lines. These studies highlight the drug's activity and its dependence on the underlying genetic context of the cancer cells.

Cell Proliferation Assay

The effect of this compound on cell viability was assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. A dose-dependent suppression of proliferation was observed in the TYGBK-1 gallbladder cancer cell line, which has a wild-type KRAS gene. In contrast, the NOZ cell line, which harbors a KRAS mutation, did not show a significant reduction in proliferation, suggesting that the anti-proliferative effect of this compound may be more pronounced in KRAS wild-type GBC cells.[1]

Table 1: Effect of this compound on Gallbladder Cancer Cell Proliferation

| Cell Line | KRAS Status | Effect on Proliferation |

| TYGBK-1 | Wild-Type | Dose-dependent suppression |

| NOZ | Mutant | No significant suppression |

Cell Migration and Invasion Assays

The impact of this compound on the migratory and invasive potential of GBC cells was evaluated using Transwell assays. This compound significantly inhibited both the migration and invasion of both TYGBK-1 and NOZ cell lines.[1] This indicates that the drug's ability to impede cancer cell motility and invasion may be independent of the KRAS mutation status.

In Vivo Antineoplastic Activity

The in vivo efficacy of this compound was evaluated in a murine xenograft model using the KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion. This model provides a clinically relevant system to assess the antitumor activity of a pan-TRK inhibitor.

Tumor Growth Inhibition

In the KM12 xenograft model, orally administered this compound demonstrated significant antitumor effects. A pharmacokinetic-pharmacodynamic (PK/PD) model revealed a "switch-like" relationship between the inhibition of phosphorylated TRKA (pTRKA) in the tumor and the antitumor effect. A sharp increase in tumor growth inhibition was observed when pTRKA inhibition rates exceeded 60%, with tumor reduction requiring greater than 91.5% inhibition.[3]

Table 2: In Vivo Pharmacodynamic and Efficacy Parameters of this compound in a KM12 Xenograft Model

| Parameter | Value | Description |

| EC50 for pTRKA Inhibition | 17.6 ng/g | Concentration of this compound in the tumor that causes 50% of the maximum inhibition of pTRKA.[3] |

| pTRKA Inhibition for Efficacy | > 60% | Level of pTRKA inhibition at which a sharp increase in antitumor effect is observed.[3] |

| pTRKA Inhibition for Tumor Regression | > 91.5% | Level of pTRKA inhibition required to induce tumor reduction.[3] |

Pharmacokinetics in Mice

Pharmacokinetic studies in mice bearing KM12 xenografts were conducted with single or multiple daily oral doses ranging from 0.06 to 0.60 mg/kg. The plasma concentration of this compound was described by an oral one-compartment model. Notably, tumor concentrations of this compound were found to be higher than plasma concentrations.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its antineoplastic effects by inhibiting the TRK signaling pathway. In gallbladder cancer, the Brain-Derived Neurotrophic Factor (BDNF)/TRKB signaling axis is a key contributor to the malignant phenotype.[1] this compound has been shown to disrupt this pathway, leading to the downregulation of downstream effectors such as AKT and ERK.[1] Furthermore, this compound was found to reduce the expression of Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factors (VEGFs) in a dose-dependent manner under hypoxic conditions.[1]

Experimental Protocols

Cell Lines and Culture

The human gallbladder cancer cell lines, NOZ (with a KRAS mutation) and TYGBK-1 (KRAS wild-type), were utilized in the in vitro studies.[1] The human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion, was used for the in vivo xenograft model.[3]

In Vitro Proliferation Assay (MTS)

-

Cells were seeded in 96-well plates.

-

After adherence, cells were treated with varying concentrations of this compound for 72 hours.

-

Cell viability was assessed using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

-

Absorbance was measured to determine the number of viable cells, reflecting proliferative ability.[1]

In Vitro Migration and Invasion Assays (Transwell)

-

Transwell inserts with an 8.0 µm pore size were used. For invasion assays, the inserts were coated with Matrigel.

-

Cells were seeded in the upper chamber in serum-free medium containing this compound.

-

The lower chamber was filled with a medium containing a chemoattractant.

-

After incubation, non-migrated/non-invaded cells on the upper surface of the membrane were removed.

-

Cells that had migrated or invaded to the lower surface were fixed, stained, and counted.[1]

Western Blot Analysis

-

GBC cells were treated with this compound at indicated concentrations.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., HIF-1α, VEGF, VEGFC, and EMT-related transcription factors).

-

After incubation with a secondary antibody, protein bands were visualized. α-Tubulin was used as a loading control.[1]

In Vivo Xenograft Study

-

Female BALB/c nude mice were used for the study.

-

KM12 cells were transplanted subcutaneously into the mice.

-

When tumors reached a specified volume, mice were randomized into treatment groups.

-

This compound was administered orally once daily at doses of 0.06, 0.2, and 0.6 mg/kg for 12 days.

-

Tumor volume was measured regularly to assess antitumor efficacy.

-

Plasma and tumor samples were collected at various time points to determine this compound concentrations and pTRKA levels.

Conclusion

The preclinical data for this compound strongly support its potential as a targeted therapy for cancers driven by TRK fusions. Its ability to inhibit TRK signaling, suppress proliferation and invasion in vitro, and induce tumor regression in vivo provides a solid foundation for its clinical development. The established pharmacokinetic-pharmacodynamic relationship, highlighting the importance of achieving a high degree of pTRKA inhibition, offers valuable guidance for determining optimal dosing strategies in clinical trials. Further investigation into the broader applicability of this compound across different TRK fusion-positive tumor types is warranted.

References

- 1. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

- 2. US9150579B2 - Selective PI3K delta inhibitors - Google Patents [patents.google.com]

- 3. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-7579: A Technical Overview of a Novel Pan-TRK Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-7579 is an orally bioavailable, potent, and selective pan-Tropomyosin receptor kinase (TRK) inhibitor developed by Ono Pharmaceutical.[1] It targets the family of TRK proteins—TRKA, TRKB, and TRKC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Aberrant activation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is a key oncogenic driver in a wide range of solid tumors. This compound acts by competitively binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways. This guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and detailed experimental protocols relevant to its characterization.

Introduction to TRK Kinases and this compound

The Tropomyosin receptor kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2] Their signaling is initiated by the binding of neurotrophins, leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways critical for cell survival and proliferation, such as the Ras/MAPK and PI3K/Akt pathways.[2] In oncology, the formation of fusion proteins involving the kinase domains of TRK proteins leads to ligand-independent, constitutive activation of these pathways, driving tumor growth and survival.[3]

This compound is a small molecule inhibitor designed to target and suppress the catalytic activity of all three TRK family members (pan-TRK).[1][3] By inhibiting the phosphorylation of TRK kinases, this compound effectively blocks these downstream signals, leading to the induction of apoptosis and inhibition of cell growth in tumors harboring NTRK fusions.[3]

Mechanism of Action and Interaction with the ATP Binding Pocket

This compound functions as an ATP-competitive inhibitor. Small molecule kinase inhibitors are typically classified based on their binding mode within the ATP pocket. While a co-crystal structure of this compound with a TRK kinase is not publicly available, its behavior as a potent and selective kinase inhibitor suggests it operates as a Type I inhibitor. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding site.

The binding of this compound to the TRK kinase domain prevents the phosphorylation of the kinase itself, which is a critical step for the propagation of downstream signals. This inhibition leads to the suppression of key oncogenic signaling cascades.

TRK Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TRK signaling pathway and the inhibitory action of this compound.

Quantitative Data

Detailed in vitro biochemical data, such as IC50 or Ki values for this compound against each TRK kinase, are not publicly available at this time. However, preclinical studies in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 fusion, have provided in vivo efficacy data.[1]

| Parameter | Cell Line | Model | Value | Reference |

| EC50 (pTRKA Inhibition) | KM12 | Murine Xenograft | 17.6 ng/g (tumor concentration) | [1] |

This EC50 value represents the concentration of this compound in the tumor tissue required to achieve 50% inhibition of phosphorylated TRKA.[1]

Experimental Protocols

The following are representative protocols for the characterization of a pan-TRK inhibitor like this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.

Biochemical Kinase Assay (In Vitro TRK Inhibition)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinases.

Workflow Diagram:

Materials:

-

Recombinant human TRKA, TRKB, and TRKC enzymes

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(E,Y)4:1)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

-

This compound

-

DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add 2 µL of a solution containing the TRK kinase and the substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Signal Development: Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular TRK Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit TRK autophosphorylation in a cellular context.

Workflow Diagram:

Materials:

-

NTRK fusion-positive cell line (e.g., KM12)

-

Cell culture media and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-TRK (pan-TRK), anti-total-TRK, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate KM12 cells and grow to 70-80% confluency.

-

Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 2-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, denature the samples, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-TRK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities. To normalize the data, strip the membrane and re-probe for total TRK and the loading control.

Conclusion

This compound is a promising pan-TRK inhibitor with demonstrated in vivo activity against an NTRK fusion-positive cancer model. Its mechanism of action is centered on the inhibition of TRK kinase autophosphorylation through interaction with the ATP-binding pocket, leading to the shutdown of critical downstream oncogenic signaling pathways. While detailed biochemical and structural data are not yet in the public domain, the available information positions this compound as a significant therapeutic candidate for patients with NTRK fusion-driven cancers. Further publication of preclinical and clinical data will be crucial to fully elucidate its binding characteristics and clinical potential.

References

- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ono Pharmaceutical Co., Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

An In-depth Selectivity Profile of ONO-7579: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile and mechanism of action of ONO-7579, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical characteristics of this compound.

This compound is an orally bioavailable small molecule that demonstrates significant potential in targeting cancers with underlying TRK pathway dysregulation.[1][2][3] It specifically targets and binds to TRK proteins, including TRKA, TRKB, and TRKC, as well as fusion proteins containing sequences from the neurotrophic tyrosine receptor kinase (NTRK) genes.[1][3]

Mechanism of Action

This compound functions by inhibiting the interaction between neurotrophins and their corresponding TRK receptors.[1][3] This blockade prevents the autophosphorylation and subsequent activation of the TRK kinases, thereby interrupting downstream signaling cascades that are crucial for tumor cell growth and survival. Key signaling pathways inhibited by this compound include the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT) pathways.[2] The inhibition of these pathways ultimately leads to the induction of apoptosis and a reduction in cell proliferation in tumors that overexpress TRK or harbor NTRK gene fusions.[1][3]

Quantitative Analysis of Inhibitory Activity

While a comprehensive kinase selectivity panel with IC50 values against a broad range of kinases is not publicly available, preclinical studies have demonstrated the potent activity of this compound. In a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion, this compound showed significant inhibition of TRKA phosphorylation.

| Assay Type | Cell Line | Target | EC50 |

| In vivo Phosphorylation | KM12 | Phosphorylated TRKA (pTRKA) | 17.6 ng/g |

Table 1: In vivo potency of this compound. The EC50 value represents the concentration of this compound in tumor tissue that causes 50% of the maximum inhibitory effect on TRKA phosphorylation.[4][5]

Cellular Effects of this compound

In vitro studies using gallbladder cancer (GBC) cell lines have further elucidated the anti-tumor effects of this compound. These studies have shown that this compound can suppress proliferation, and inhibit migration and invasion in a dose-dependent manner in specific GBC cell lines.[6]

| Assay Type | Cell Line | Effect |

| Proliferation (MTS Assay) | TYGBK-1 | Dose-dependent suppression of cell proliferation.[6] |

| Migration Assay | NOZ, TYGBK-1 | Significant inhibition of cell migration.[6] |

| Invasion Assay | NOZ, TYGBK-1 | Significant inhibition of cell invasion.[6] |

Table 2: Summary of the in vitro cellular effects of this compound in gallbladder cancer cell lines.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against TRK kinases.

Materials:

-

Recombinant human TRKA, TRKB, or TRKC enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the TRK kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific TRK kinase.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cell Proliferation (MTS) Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., TYGBK-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubate the plate at 37°C until a color change is apparent (typically 1-4 hours).

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Matrigel Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., NOZ, TYGBK-1)

-

Serum-free cell culture medium and medium with chemoattractant (e.g., 10% FBS)

-

This compound stock solution (in DMSO)

-

Matrigel Basement Membrane Matrix

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Compare the number of invading cells in the this compound-treated groups to the vehicle control.

Signaling Pathway Visualization

The following diagram illustrates the TRK signaling pathway and the point of inhibition by this compound.

References

- 1. meridian.allenpress.com [meridian.allenpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. neurotrophic receptor tyrosine kinase 1 | Type VII RTKs: Neurotrophin receptor/Trk family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. neurotrophic receptor tyrosine kinase 2 | Type VII RTKs: Neurotrophin receptor/Trk family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for ONO-7579 in Gallbladder Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

ONO-7579 is an orally bioavailable and selective pan-tropomyosin receptor kinase (TRK) inhibitor with potential antineoplastic activity.[1] It targets TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3) and their fusion proteins.[1] By binding to these receptors, this compound blocks the interaction with neurotrophins, thereby inhibiting TRK activation and downstream signaling pathways. This ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors with TRK overexpression or NTRK fusion proteins.[2] In gallbladder cancer (GBC), particularly in models with wild-type KRAS, this compound has demonstrated efficacy in suppressing proliferation, migration, and invasion by inhibiting the AKT and ERK signaling pathways.[2][3]

This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound on gallbladder cancer cell lines.

Data Presentation

Table 1: Cell Viability Inhibition by this compound

| Cell Line | KRAS Status | This compound Concentration | Incubation Time | % Inhibition of Cell Viability (Relative to Control) | IC50 |

| TYGBK-1 | Wild-type | 0.1 µM | 72h | Data not available | Data not available |

| 1 µM | 72h | Dose-dependent decrease observed[2] | |||

| 10 µM | 72h | ||||

| NOZ | Mutant | 0.1 µM | 72h | No significant dose-dependent decrease observed[2] | Data not available |

| 1 µM | 72h | ||||

| 10 µM | 72h |

Table 2: Inhibition of Cell Migration and Invasion by this compound

| Cell Line | Assay Type | This compound Concentration | Incubation Time | % Inhibition (Relative to Control) |

| TYGBK-1 | Migration | 1 µM | 24h | Significant inhibition observed[2] |

| Invasion | 1 µM | 24h | Significant inhibition observed[2] | |

| NOZ | Migration | 1 µM | 24h | Significant inhibition observed[2] |

| Invasion | 1 µM | 24h | Significant inhibition observed[2] |

Note: While significant inhibition was observed, specific percentage values are not detailed in the available literature.

Table 3: Effect of this compound on TRK Signaling Pathway Proteins

| Cell Line | Protein | This compound Concentration | Treatment Time | Change in Protein Expression/Phosphorylation (Fold Change vs. Control) |

| TYGBK-1 | p-TRK | 1 µM | 24h | Abrogated BDNF-induced phosphorylation[2] |

| p-AKT | 1 µM | 24h | Abrogated BDNF-induced phosphorylation[2] | |

| p-ERK | 1 µM | 24h | Abrogated BDNF-induced phosphorylation[2] | |

| NOZ | p-TRK | 1 µM | 24h | Abrogated BDNF-induced phosphorylation[2] |

| p-AKT | 1 µM | 24h | Abrogated BDNF-induced phosphorylation[2] | |

| p-ERK | 1 µM | 24h | No significant change (due to KRAS mutation)[2] |

Note: Quantitative fold changes are not specified in the reviewed literature. The effect is described as abrogation of ligand-induced phosphorylation.

Experimental Protocols

Cell Culture

Recommended Cell Lines:

-

TYGBK-1: Human gallbladder adenocarcinoma cell line with wild-type KRAS.

-

NOZ: Human gallbladder cancer cell line with a KRAS G12V mutation.[4]

Culture Conditions:

-

Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.[5]

Materials:

-

Gallbladder cancer cells (TYGBK-1, NOZ)

-

96-well plates

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. Suggested concentrations: 0.1, 1, and 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.[5][6]

-

Calculate the percentage of cell viability relative to the vehicle control.

Transwell Migration and Invasion Assay

This protocol is based on standard transwell assay procedures.[7][8]

Materials:

-

Gallbladder cancer cells (TYGBK-1, NOZ)

-

24-well transwell plates (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete culture medium (as chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet stain

Procedure:

For Invasion Assay:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold serum-free medium and coat the upper surface of the transwell inserts.

-

Incubate the inserts at 37°C for at least 4 hours to allow the gel to solidify.

Migration and Invasion Protocol:

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[9]

-

Add 200 µL of the cell suspension to the upper chamber of the transwell inserts (coated with Matrigel for invasion, uncoated for migration).

-

Add this compound (e.g., 1 µM) or vehicle control to both the upper and lower chambers.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.

-

Fix the cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with PBS.

-

Allow the inserts to air dry.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

-

Quantify the results and express them as a percentage of the vehicle control.

Western Blot Analysis

This protocol outlines the procedure for analyzing the effect of this compound on the TRK signaling pathway.

Materials:

-

Gallbladder cancer cells (TYGBK-1, NOZ)

-

6-well plates

-

This compound

-

Brain-Derived Neurotrophic Factor (BDNF) (optional, to stimulate the TRK pathway)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-E-cadherin, anti-Vimentin, anti-GAPDH (as a loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound (e.g., 1 µM) or vehicle control for 24 hours. For stimulation, add BDNF for the last 15-30 minutes of incubation.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH) and total protein levels where appropriate.

Visualizations

Caption: this compound inhibits the TRK signaling pathway in gallbladder cancer cells.

Caption: Experimental workflow for evaluating this compound in gallbladder cancer cells.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound|1622212-25-2|COA [dcchemicals.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Cellosaurus cell line NOZ (CVCL_3079) [cellosaurus.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Rapid and Accurate Bioluminescence-Based Migration Assay Permitting Analysis of Tumor Cell/Stromal Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols for Establishing a Murine Xenograft Model for ONO-7579 Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7579 is an orally bioavailable and selective pan-tropomyosin receptor kinase (Trk) inhibitor targeting TrkA, TrkB, and TrkC.[1] These receptor tyrosine kinases, encoded by the NTRK gene family, play a crucial role in tumor cell growth, survival, and invasion when activated by neurotrophins or through genetic alterations like NTRK gene fusions.[1] this compound exerts its antineoplastic activity by inhibiting the phosphorylation of Trk proteins, which subsequently blocks downstream signaling pathways such as AKT and ERK, leading to apoptosis in tumor cells harboring these genetic alterations.[1][2]

Preclinical evaluation of this compound efficacy is essential for its clinical development. The murine xenograft model, where human cancer cells are implanted into immunocompromised mice, serves as a vital in vivo platform for these studies.[3] This document provides detailed protocols for establishing a subcutaneous murine xenograft model to assess the efficacy of this compound, with a specific focus on a colorectal cancer model harboring an NTRK fusion gene.

Mechanism of Action of this compound

The primary mechanism of this compound is the inhibition of Trk receptor phosphorylation. In cancer cells with NTRK gene fusions, the resulting chimeric proteins lead to constitutive activation of the Trk kinase domain. This drives oncogenesis through downstream signaling cascades. This compound competitively binds to the ATP-binding pocket of the Trk kinases, preventing their autophosphorylation and subsequent activation of downstream effectors.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol describes the establishment of a murine xenograft model using a human cancer cell line with a documented NTRK fusion, such as the colorectal cancer cell line KM12 (harboring a TPM3-NTRK1 fusion).[4]

Materials:

-

Cell Line: KM12 human colorectal cancer cells (or other suitable NTRK fusion-positive cell line).

-

Animals: Female BALB/c nude mice (athymic), 6-8 weeks old.

-

Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Reagents: Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), Matrigel (optional, can enhance tumor take rate).

-

Equipment: Cell culture flasks, incubator (37°C, 5% CO2), centrifuges, hemocytometer, sterile syringes (1 mL) and needles (27-30 gauge).

Procedure:

-

Cell Culture:

-

Culture KM12 cells in a T-75 flask with RPMI-1640 media in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 3-4 days or when they reach 80-90% confluency.

-

-

Cell Preparation for Injection:

-

On the day of injection, harvest cells by washing with PBS, followed by detachment with Trypsin-EDTA.

-

Neutralize trypsin with complete media and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile, serum-free HBSS or PBS.

-

Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion). Viability should be >95%.